6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
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Overview
Description
6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a compound belonging to the class of dibenzo[c,e]azepines, which are seven-membered cyclic amines featuring a biaryl bridge. These compounds have garnered significant attention due to their importance in biological and synthetic chemistry .
Scientific Research Applications
6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Similar compounds, such as dibenz[c,e]azepines, have been shown to interact with various biological targets, including voltage-dependent sodium channels in the brain .
Mode of Action
It’s known that dibenz[c,e]azepines, a class of compounds structurally similar to the compound , exert their effects through the blockade of voltage-dependent sodium channels in the brain . This interaction can lead to changes in neuronal excitability and neurotransmission .
Biochemical Pathways
Related compounds have been shown to influence various pathways, including those involved in neurotransmission .
Pharmacokinetics
Similar compounds like oxcarbazepine are known to be rapidly reduced by cytosolic enzymes in the liver to their active metabolites .
Result of Action
Related compounds have been shown to have various biological effects, including anticonvulsive, analgesic, and psychostimulant activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
It is known that similar compounds can have significant effects on various types of cells and cellular processes . These effects can include influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing dibenzo[c,e]azepines involves an Ir-catalyzed intramolecular asymmetric reductive amination (ARA) of bridged biaryl derivatives. This method allows for the synthesis of enantioenriched dibenzo[c,e]azepines with excellent enantiocontrol (up to 97% ee) . Another approach involves a three-step transformation of 2-(2-bromophenyl)cyclopropane-1,1-diester, with the key stage being an intramolecular cross-coupling of 1-(2-bromobenzyl)-5-(2-bromophenyl)pyrrolidin-2-one under continuous flow conditions using commercially available supported Pd catalysts .
Industrial Production Methods
Industrial production methods for dibenzo[c,e]azepines often involve large-scale synthesis using palladium-catalyzed intramolecular cross-coupling reactions between two aromatic rings in N,N-dibenzylamine derivatives .
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione include other dibenzo[c,e]azepines, such as:
Uniqueness
What sets this compound apart is its specific structural features and the unique synthetic routes that allow for high enantiocontrol.
Properties
IUPAC Name |
6-(3-methoxypropyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-22-12-6-11-19-17(20)15-9-4-2-7-13(15)14-8-3-5-10-16(14)18(19)21/h2-5,7-10H,6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYGDPVVDRFAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.